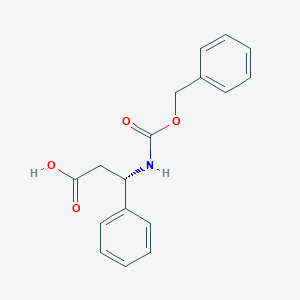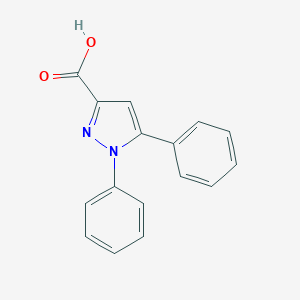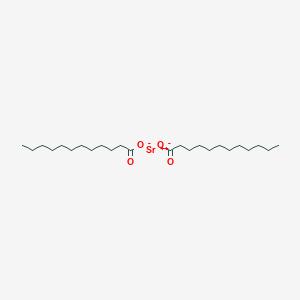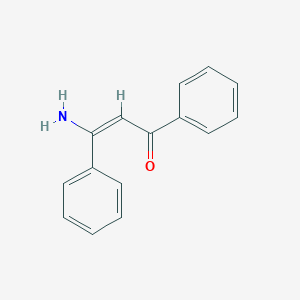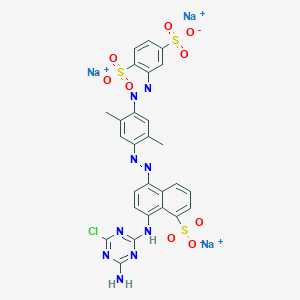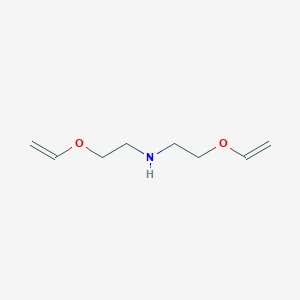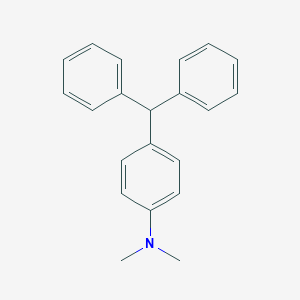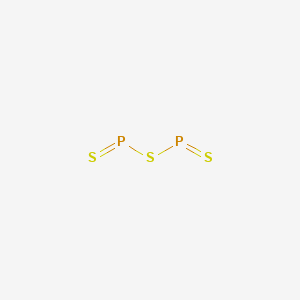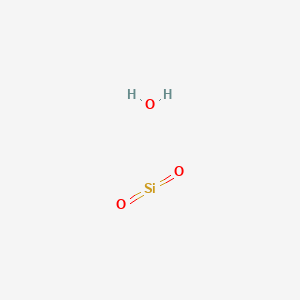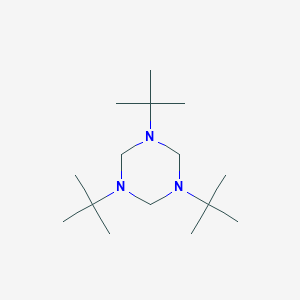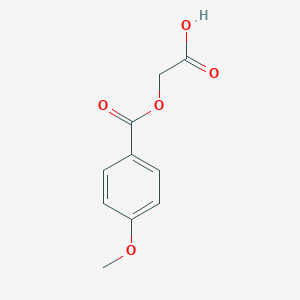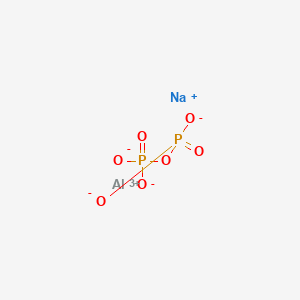
Sodium aluminum pyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium aluminum pyrophosphate (SAPP) is a food additive that is commonly used in the food industry. It is a white powder that is odorless and tasteless. SAPP is used as a leavening agent in baked goods, such as cakes, bread, and pastries. It is also used in other food products, such as processed cheese, meat products, and canned fruits and vegetables. The purpose of
Mecanismo De Acción
Sodium aluminum pyrophosphate works as a leavening agent by releasing carbon dioxide gas when it is heated. The gas causes the dough or batter to rise, resulting in a lighter and fluffier texture. Sodium aluminum pyrophosphate also works as an antimicrobial agent by disrupting the cell walls of bacteria and inhibiting their growth.
Efectos Bioquímicos Y Fisiológicos
Sodium aluminum pyrophosphate has been shown to have no significant biochemical or physiological effects on humans. Studies have shown that Sodium aluminum pyrophosphate is safe for consumption in the amounts used in food products. However, excessive consumption of Sodium aluminum pyrophosphate may lead to gastrointestinal discomfort.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium aluminum pyrophosphate has several advantages for lab experiments. It is easy to obtain and relatively inexpensive. Sodium aluminum pyrophosphate is also stable under a wide range of conditions, making it a useful tool for researchers. However, Sodium aluminum pyrophosphate has some limitations. It may not be suitable for certain experiments, such as those that require a specific pH range. Additionally, Sodium aluminum pyrophosphate may interfere with other chemicals in some experiments.
Direcciones Futuras
For Sodium aluminum pyrophosphate research include the development of new food products, the use of Sodium aluminum pyrophosphate in drug delivery systems, and the exploration of its potential as an antimicrobial agent in other industries.
Métodos De Síntesis
Sodium aluminum pyrophosphate is synthesized by reacting sodium phosphate with aluminum sulfate. The reaction occurs in an aqueous solution, and the resulting product is a white powder. The synthesis method is relatively simple and inexpensive, which is why Sodium aluminum pyrophosphate is widely used in the food industry.
Aplicaciones Científicas De Investigación
Sodium aluminum pyrophosphate has been extensively studied in the scientific community. Its application in the food industry has been the primary focus of research. Studies have shown that Sodium aluminum pyrophosphate is an effective leavening agent that can improve the texture and flavor of baked goods. Sodium aluminum pyrophosphate has also been shown to have antimicrobial properties that can help preserve food products. Additionally, Sodium aluminum pyrophosphate has been studied for its potential use in drug delivery systems.
Propiedades
Número CAS |
10305-79-0 |
|---|---|
Nombre del producto |
Sodium aluminum pyrophosphate |
Fórmula molecular |
AlNaO7P2 |
Peso molecular |
223.91 g/mol |
Nombre IUPAC |
aluminum;sodium;phosphonato phosphate |
InChI |
InChI=1S/Al.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 |
Clave InChI |
ZTNAIMTUTCKEMM-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Al+3] |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Al+3] |
Otros números CAS |
10305-79-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



